Cas no 86499-96-9 (3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one)

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a brominated benzazepinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a seven-membered azepine ring fused to a benzene core, with a bromine substituent enhancing reactivity for further functionalization. This compound is valued for its utility as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for targeting neurological and psychiatric disorders. The bromine atom offers a versatile handle for cross-coupling reactions, enabling efficient derivatization. High purity and stability under standard conditions make it suitable for research and industrial-scale applications. Proper handling is advised due to its reactivity.
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one structure
86499-96-9 structure
Product Name:3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS No:86499-96-9
MF:C10H10BrNO
MW:240.09650182724
MDL:MFCD03085918
CID:60994
PubChem ID:125307192
Update Time:2026-06-16

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
    • 3-Bromo-1,3,4,5-tetrahdro-2H-benzazepin-2-one
    • 3-Bromobenzocaprolactam
    • 3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
    • 3-BROMO-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
    • 3-Bromo-2,3,4,5-tetrahydro-2-OXO-1H-1-benzazepine
    • 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
    • BTB
    • 3-Bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
    • 2h-1-benzazepin-2-one, 3-bromo-1,3,4,5-tetrahydro-
    • 3-bromo-2,3,4,5-trtrahydro-2h-1-benzazepine-2-one
    • 3-bromo-1,3,4,5-tetrahydro-2h-benzazepin-2-one
    • 3-bromo-2,3,4,5-tetrahydro-2h-1-benzazepin-2-one
    • Intermediate 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
    • 3-bromo-1,3,4,5-tetrahydro-2H-1-benzoazepine-2-one
    • 3-bromo-1,3,4,5-tetrahydro-2H-1-benzoazepine-2-on
    • A-BROMOBENZOCAPROLACTAM
    • ALPHA-BROMOBENZO-CAPROLACTAM
    • 3-Bromobenzocaprolactam 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
    • 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (ACI)
    • 3-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
    • SCHEMBL2214341
    • BBL010024
    • AC-6870
    • SY020870
    • 3-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
    • 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one;3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
    • AS-10875
    • SB39152
    • 3-Bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one
    • ALBB-029081
    • BCP34603
    • 86499-96-9
    • J-511785
    • DB-022302
    • MFCD03085918
    • EN300-171678
    • AN-668/40768842
    • STK711122
    • DTXSID40373760
    • DTXCID40324792
    • B3393
    • AKOS005530697
    • CS-0004294
    • 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
    • MDL: MFCD03085918
    • Inchi: 1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
    • InChI Key: JMXPGCGROVEPID-UHFFFAOYSA-N
    • SMILES: O=C1C(Br)CCC2C(=CC=CC=2)N1

Computed Properties

  • Exact Mass: 238.99500
  • Monoisotopic Mass: 238.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: White or off white crystalline powder
  • Density: 0.93
  • Melting Point: 175.0 to 179.0 deg-C
  • Boiling Point: 383.2℃ at 760 mmHg
  • Flash Point: 185.542°C
  • Refractive Index: 1.5065-1.5085
  • Solubility: 微溶于乙醇、苯、丙酮,不溶于水
  • PSA: 29.10000
  • LogP: 2.47280
  • pka: 13.59±0.40(Predicted)

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Security Information

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Pricemore >>

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3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 20 - 25 min, 120 - 125 °C
Reference
Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one Derivatives
Huang, Xia; et al, CNS & Neurological Disorders: Drug Targets, 2018, 17(6), 448-457

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  10 h, 2.5 MPa, rt → 100 °C
Reference
Synthesis of 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Nan, Yun; et al, Hecheng Huaxue, 2013, 21(3), 370-372

Production Method 3

Reaction Conditions
Reference
Lactams and bicyclic lactams useful as cholecystokinin antagonists
, South Africa, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Catalysts: Iodine
1.2 Reagents: Bromine Solvents: Chloroform
Reference
Preparation of triazolobenzazepinone derivatives as γ-secretase modulators
Fischer, Christian; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3488-3494

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine ,  Phosphorus pentachloride
Reference
Benzofused lactams as antihypertensives
, South Africa, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride ,  Bromine Solvents: Methanol ;  7 d, reflux
2.1 20 - 25 min, 120 - 125 °C
Reference
Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one Derivatives
Huang, Xia; et al, CNS & Neurological Disorders: Drug Targets, 2018, 17(6), 448-457

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Raw materials

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Professional Introduction to 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 86499-96-9)

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 86499-96-9) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique pharmacophoric features. This compound belongs to the benzazepine class, which is well-known for its diverse biological activities, including potential applications in the treatment of neurological disorders, inflammation, and other diseases. The presence of a bromine substituent at the 3-position enhances its reactivity and makes it a valuable scaffold for further chemical modifications and derivatization.

The brominated tetrahydrobenzazepineone core structure of this compound imparts distinct electronic and steric properties that influence its interactions with biological targets. Recent studies have highlighted the importance of benzazepine derivatives in drug discovery, particularly for their ability to modulate neurotransmitter systems. The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one moiety is particularly interesting because it can serve as a versatile platform for designing molecules with enhanced binding affinity and selectivity.

In the context of modern drug development, 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been investigated for its potential role in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. The bromine atom at the 3-position facilitates further functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents that can fine-tune the pharmacological properties of the molecule. This flexibility has made it a popular intermediate in synthetic chemistry for generating novel pharmacological entities.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies suggest that 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can interact with various protein targets involved in disease pathways. For instance, preliminary data indicate that it may bind to enzymes and receptors associated with inflammation and oxidative stress, which are key mechanisms in many pathological conditions. These findings underscore the compound's potential as a lead molecule for therapeutic intervention.

The synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high yields and purity. Key synthetic strategies include cyclization reactions followed by bromination at the designated position. The use of modern catalytic systems has further improved the efficiency of these processes, making it feasible to produce larger quantities for preclinical studies.

Preclinical evaluations have demonstrated that derivatives of this compound exhibit promising pharmacological profiles. For example, certain analogs have shown neuroprotective effects in cellular models of neurodegeneration. These findings are particularly encouraging given the unmet medical needs associated with these conditions. Additionally, the compound's ability to cross the blood-brain barrier suggests its potential for treating central nervous system disorders directly.

The structural diversity inherent in benzazepine derivatives allows for extensive exploration of their biological activities. Researchers are currently exploring ways to optimize 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives by modifying other parts of the molecule while retaining or enhancing its pharmacological efficacy. Techniques such as structure-based drug design and high-throughput screening are being employed to identify molecules with improved therapeutic potential.

The role of brominated heterocycles like this one in medicinal chemistry cannot be overstated. The bromine atom serves multiple purposes beyond simply enhancing reactivity—it also influences electronic distributions and steric hindrance around the binding site. This dual functionality makes it an attractive scaffold for medicinal chemists seeking to develop next-generation drugs.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one will remain at the forefront of drug discovery efforts. Their unique structural features offer a rich foundation for innovation in pharmaceutical chemistry and biomedicine.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86499-96-9)3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
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Amadis Chemical Company Limited
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